molecular formula C23H22N4O2S B2510293 (4-(1H-pyrrol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705879-52-2

(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2510293
CAS No.: 1705879-52-2
M. Wt: 418.52
InChI Key: QZUHBQHZMKCJPC-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is an intriguing compound known for its multifaceted applications in various scientific domains. This compound is characterized by its unique molecular structure, which incorporates elements from pyrrole, phenyl, thiophene, and piperidine groups, making it a subject of interest in both synthetic and applied chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves several key steps:

  • Formation of the Pyrrole-Phenyl Intermediate

    • Reaction of 1H-pyrrole with a phenyl halide under a catalytic amount of a transition metal, typically palladium, in the presence of a base such as potassium carbonate.

  • Formation of the Thiophene-Oxadiazole Intermediate

    • 3-Thiophene carboxylic acid is reacted with hydrazine hydrate to form the hydrazide, which is subsequently cyclized with cyanogen bromide to form the 1,2,4-oxadiazole ring.

  • Formation of the Piperidinyl Intermediate

    • The oxadiazole intermediate is coupled with a piperidine derivative under conditions like those used in peptide coupling, such as using EDCI and HOBt.

  • Final Coupling Reaction

    • The final compound is obtained by coupling the pyrrole-phenyl intermediate with the thiophene-oxadiazole-piperidine intermediate in the presence of a coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions for scale-up, including the use of flow reactors to ensure efficient mixing and heat transfer, and continuous extraction techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound undergoes oxidation reactions, particularly at the thiophene and pyrrole rings, which can be catalyzed by agents such as KMnO4 or m-CPBA.

  • Reduction: : Reduction typically targets the oxadiazole ring and can be achieved using metal hydrides like LiAlH4.

  • Substitution: : The phenyl and piperidine groups allow for electrophilic and nucleophilic substitutions, respectively.

Common Reagents and Conditions:
  • Oxidation: : KMnO4 in an acidic medium.

  • Reduction: : LiAlH4 in anhydrous ether.

  • Substitution: : Various alkyl halides or acyl chlorides in the presence of a suitable base like NaH.

Major Products:
  • Oxidation: : The oxidized derivatives of the thiophene and pyrrole rings.

  • Reduction: : Reduced forms of the oxadiazole ring.

  • Substitution: : Alkylated or acylated derivatives of the phenyl or piperidine rings.

Scientific Research Applications

The compound's unique structure makes it valuable in multiple research areas:

  • Chemistry: : Utilized in the synthesis of complex organic molecules and materials science.

  • Biology: : Studied for its interactions with biomolecules and potential as a molecular probe.

  • Medicine: : Explored for therapeutic applications due to its potential activity against various biological targets.

  • Industry: : Employed in the development of novel materials and as an intermediate in chemical production.

Mechanism of Action

The compound exerts its effects through several pathways:

  • Molecular Targets: : Binds to specific enzymes or receptors, influencing their activity.

  • Pathways Involved: : Involvement in signal transduction pathways, potentially affecting cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

The uniqueness of (4-(1H-pyrrol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is highlighted when compared to similar compounds:

  • (4-(1H-pyrrol-1-yl)phenyl)methanone: : Lacks the thiophene-oxadiazole-piperidine moiety, thus having different chemical reactivity and applications.

  • (3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine: : Does not contain the pyrrole-phenyl group, resulting in a distinct set of interactions and applications.

These comparisons underscore the compound's distinctive structure and versatile applications across various scientific fields.

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c28-23(18-5-7-20(8-6-18)26-10-1-2-11-26)27-12-3-4-17(15-27)14-21-24-22(25-29-21)19-9-13-30-16-19/h1-2,5-11,13,16-17H,3-4,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUHBQHZMKCJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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